molecular formula C9H19ClN2O B14763015 N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride

N-(trans-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride

Cat. No.: B14763015
M. Wt: 206.71 g/mol
InChI Key: CDAJCKUAAIYNSS-UHFFFAOYSA-N
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Description

N-((1r,4r)-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with an aminomethyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride typically involves the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the aminomethyl group: This step involves the functionalization of the cyclohexyl ring with an aminomethyl group, often through reductive amination.

    Acetamide formation: The acetamide group is introduced via acetylation of the amine group.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of N-((1r,4r)-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

N-((1r,4r)-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: The compound may be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the acetamide moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-((1r,4r)-4-(Aminomethyl)cyclohexyl)acetamide: The free base form of the compound.

    N-((1r,4r)-4-(Aminomethyl)cyclohexyl)propionamide: A similar compound with a propionamide group instead of an acetamide group.

    N-((1r,4r)-4-(Aminomethyl)cyclohexyl)butyramide: Another analog with a butyramide group.

Uniqueness

N-((1r,4r)-4-(Aminomethyl)cyclohexyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]acetamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-7(12)11-9-4-2-8(6-10)3-5-9;/h8-9H,2-6,10H2,1H3,(H,11,12);1H

InChI Key

CDAJCKUAAIYNSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(CC1)CN.Cl

Origin of Product

United States

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